Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is a versatile organic compound used in various fields of scientific research. It is known for its unique structure, which includes a pyrrolidine ring, a cyclopentyl group, and a tert-butyl ester. This compound is often utilized as a building block in organic synthesis and has applications in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate typically involves the reaction of a pyrrolidine derivative with a cyclopentanone derivative under specific conditions. One common method involves the use of tert-butyl chloroformate as a reagent to introduce the tert-butyl ester group. The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as column chromatography and recrystallization .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in the formation of various derivatives with different functional groups .
Scientific Research Applications
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, depending on the specific context and application .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 2-(3-oxocyclopentyl)pyrrolidine-1-carboxylate
- Tert-butyl 3-(2-oxopiperidin-3-yl)pyrrolidine-1-carboxylate
- 1-Boc-3-piperidone
Uniqueness
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is unique due to its specific combination of functional groups and its ability to participate in a wide range of chemical reactions. This makes it a valuable compound in the synthesis of complex molecules and in various research applications .
Biological Activity
Tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.
Chemical Structure and Properties
The molecular formula for this compound is C13H21NO3. The compound features a pyrrolidine ring, which is known for its role in various biological activities. The presence of the cyclopentyl moiety and the carboxylate group contributes to its chemical reactivity and potential pharmacological effects.
Property | Value |
---|---|
Molecular Formula | C13H21NO3 |
Molecular Weight | 239.31 g/mol |
CAS Number | Not specified |
Solubility | Soluble in organic solvents |
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as a modulator of neurotransmitter systems, potentially affecting pathways involved in mood regulation and cognitive function.
Pharmacological Effects
- Neuroprotective Effects : Research indicates that this compound may exhibit neuroprotective properties by modulating oxidative stress pathways, which are crucial in neurodegenerative diseases.
- Antimicrobial Activity : Some studies have shown that derivatives of pyrrolidine compounds can exhibit antimicrobial properties, suggesting potential applications in treating infections.
- Anti-inflammatory Activity : The compound may also possess anti-inflammatory properties, which could be beneficial in conditions characterized by chronic inflammation.
Study 1: Neuroprotective Potential
A study investigated the neuroprotective effects of several pyrrolidine derivatives, including this compound, on neuronal cell lines exposed to oxidative stress. Results indicated a significant reduction in cell death and improved cell viability compared to controls, suggesting its potential as a therapeutic agent for neurodegenerative diseases.
Study 2: Antimicrobial Properties
In another study, the antimicrobial activity of this compound was evaluated against various bacterial strains. The results demonstrated that this compound exhibited moderate antibacterial activity, particularly against Gram-positive bacteria.
Research Findings
Recent research has focused on optimizing the synthesis and understanding the structure-activity relationship (SAR) of this compound. The following table summarizes key findings from relevant studies:
Properties
Molecular Formula |
C14H23NO3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
tert-butyl 3-(2-oxocyclopentyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H23NO3/c1-14(2,3)18-13(17)15-8-7-10(9-15)11-5-4-6-12(11)16/h10-11H,4-9H2,1-3H3 |
InChI Key |
KHNIRJYWXZHYTQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)C2CCCC2=O |
Origin of Product |
United States |
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